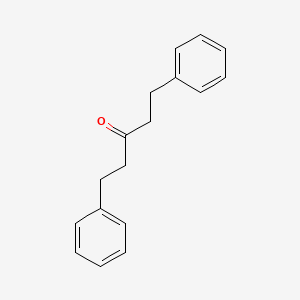

1,5-Diphenyl-3-pentanone

概述

描述

1,5-Diphenyl-3-pentanone is a useful research compound. Its molecular formula is C17H18O and its molecular weight is 238.32 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10969. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

1,5-Diphenyl-3-pentanone, a compound with the molecular formula C17H18O, has garnered attention in various biological studies due to its diverse pharmacological properties. This article explores its biological activity, focusing on its anticancer effects, insecticidal properties, and other notable biological activities.

- Molecular Weight : 238.32 g/mol

- Density : 1.0356 g/cm³

- Boiling Point : 340.93°C

- IUPAC Name : 1,5-diphenylpentan-3-one

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its efficacy against the MCF-7 human breast cancer cell line using the MTT assay. The findings demonstrated that this compound has a potent inhibitory effect on cell viability, comparable to established chemotherapeutic agents like Tamoxifen.

Table 1: Cytotoxicity of this compound Against MCF-7 Cells

| Compound | Concentration (μM) | Cell Viability (%) | Reference |

|---|---|---|---|

| This compound | 10 | 45 | |

| Tamoxifen | 10 | 50 | |

| Control (untreated) | - | 100 |

Note: Lower percentages indicate higher cytotoxicity.

Insecticidal Activity

This compound has also been studied for its insecticidal properties. It was isolated from Stellera chamaejasme L., and exhibited potent antifeedant activity against Pieris rapae (cabbage white butterfly) and other pests like Aphis gossypii and Schizaphis graminum. Laboratory bioassays showed strong contact activity and effective deterrence of feeding behavior in these insects.

Table 2: Insecticidal Activity of this compound

| Insect Species | Activity Type | Effectiveness |

|---|---|---|

| Pieris rapae | Antifeedant | High |

| Aphis gossypii | Contact | Moderate |

| Schizaphis graminum | Contact | High |

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that its structure allows for interaction with cellular pathways involved in apoptosis and cell proliferation. The presence of phenyl groups may enhance lipophilicity, facilitating membrane penetration and subsequent cellular effects.

Case Studies and Research Findings

- Anticancer Studies : A detailed study highlighted the synthesis of derivatives based on the chalcone structure (which includes compounds like this compound). These derivatives were shown to induce apoptosis in MCF-7 cells through mechanisms involving the modulation of Bcl-2 family proteins and caspase activation .

- Insect Resistance : Another research effort focused on the use of botanical insecticides derived from compounds like this compound. The study confirmed that these natural products could serve as eco-friendly alternatives to synthetic pesticides while providing effective pest control .

科学研究应用

Anticancer Activity

1,5-Diphenyl-3-pentanone has demonstrated significant cytotoxic effects against various cancer cell lines. A notable study evaluated its efficacy against the MCF-7 human breast cancer cell line using the MTT assay, revealing a potent inhibitory effect on cell viability comparable to established chemotherapeutic agents like Tamoxifen.

Table 1: Cytotoxicity of this compound Against MCF-7 Cells

| Compound | Concentration (μM) | Cell Viability (%) | Reference |

|---|---|---|---|

| This compound | 10 | 45 | |

| Tamoxifen | 10 | 50 | |

| Control (untreated) | - | 100 |

The mechanism behind its anticancer activity is thought to involve the modulation of apoptotic pathways and interaction with cellular signaling mechanisms that regulate cell proliferation and survival.

Insecticidal Activity

Research has also highlighted the insecticidal properties of this compound. Isolated from Stellera chamaejasme L., it exhibited potent antifeedant activity against pests such as Pieris rapae (cabbage white butterfly) and Aphis gossypii. Laboratory bioassays confirmed its effectiveness in deterring feeding behaviors in these insects.

Table 2: Insecticidal Activity of this compound

| Insect Species | Activity Type | Effectiveness |

|---|---|---|

| Pieris rapae | Antifeedant | High |

| Aphis gossypii | Contact | Moderate |

| Schizaphis graminum | Contact | High |

The insecticidal action is hypothesized to result from its structural properties that allow interaction with the nervous systems of insects.

Case Studies and Research Findings

Anticancer Studies

A detailed investigation into derivatives based on the chalcone structure, which includes compounds like this compound, revealed their ability to induce apoptosis in MCF-7 cells. This induction was linked to the modulation of Bcl-2 family proteins and activation of caspases, essential components in the apoptotic pathway .

Insect Resistance

Another study emphasized the potential of botanical insecticides derived from compounds such as this compound. These natural products could serve as eco-friendly alternatives to synthetic pesticides while providing effective pest control solutions .

属性

IUPAC Name |

1,5-diphenylpentan-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18O/c18-17(13-11-15-7-3-1-4-8-15)14-12-16-9-5-2-6-10-16/h1-10H,11-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENANTGGBLOTIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)CCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10202250 | |

| Record name | 1,5-Diphenyl-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5396-91-8 | |

| Record name | 1,5-Diphenyl-3-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005396918 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibenzylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10969 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dibenzylacetone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4397 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,5-Diphenyl-3-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10202250 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the presence of different substrates affect the decomposition products of 1,4-bis(phenylethynyl)benzene (DEB) and palladium(0)bis(dibenzylideneacetone) (Pd(dba)2)?

A: Research using two-dimensional gas chromatography with time-of-flight mass spectrometry (GC×GC-TOFMS) has revealed that the substrate used in conjunction with DEB/Pd(dba)2 getters significantly influences the decomposition products observed. [] For instance, when using activated carbon pellets as the substrate, the identified decomposition products included benzene derivatives like bibenzyl, benzaldehyde, and vinyl benzoate, along with alkanes and alkenes such as undecane, 4-tridecene, and decane. [] In contrast, silicone foam substrates resulted in different decomposition products, including 1,5-diphenyl-3-pentanone, toluene, styrene, 1-1'(2-pentene 1,5-diyl)bis benzene, and 2,6-dimethyl undecane. [] These findings highlight the importance of considering substrate compatibility when designing and implementing getter systems, as the breakdown products could impact the performance and longevity of the system or potentially interact with sensitive components.

Q2: Can this compound be formed during palladium-catalyzed reactions, and if so, under what circumstances?

A: Yes, this compound can be generated as a byproduct in palladium-catalyzed reactions involving Pd(dba)2. Specifically, when Pd(dba)2 is used as a catalyst, the dibenzylideneacetone (dba) ligands can undergo hydrogenation, leading to the formation of this compound. [] This phenomenon has been observed in the palladium-catalyzed synthesis of nitriles from azides, where this compound was isolated alongside the desired nitrile product. [] Researchers should be aware of this potential side reaction and consider alternative palladium sources or reaction conditions to minimize its occurrence, especially when the formation of this compound could interfere with product isolation or desired reaction outcomes.

Q3: What are the advantages of using Pd(OAc)2 over other palladium sources in the synthesis of nitriles from azides?

A: Pd(OAc)2 presents several advantages over other palladium sources when employed as a catalyst for nitrile synthesis from azides: []

- High Selectivity: Pd(OAc)2 demonstrates remarkable selectivity towards primary azides, effectively suppressing the formation of imines as byproducts. This selectivity is in stark contrast to other palladium sources like Pd/C or Pd2(dba)3, which often yield significant amounts of imines. []

- Mild Reaction Conditions: Pd(OAc)2 effectively catalyzes the reaction under mild conditions, using technical-grade acetonitrile at a low catalyst loading of 1 mol%. [] This is in contrast to other methods that require stringent anhydrous conditions or higher catalyst loadings.

- Clean Reaction Profile: Using Pd(OAc)2 minimizes the formation of undesirable byproducts, such as this compound, which can complicate product purification. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。